molecular formula C11H12N2 B12536848 2-Amino-5,6,7,8-tetrahydronaphthalene-1-carbonitrile

2-Amino-5,6,7,8-tetrahydronaphthalene-1-carbonitrile

Cat. No.: B12536848
M. Wt: 172.23 g/mol
InChI Key: JGKIPAMYVUTGMZ-UHFFFAOYSA-N
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Description

2-Amino-5,6,7,8-tetrahydronaphthalene-1-carbonitrile is an organic compound with the molecular formula C11H12N2 It is a derivative of naphthalene, characterized by the presence of an amino group and a carbonitrile group on the tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,6,7,8-tetrahydronaphthalene-1-carbonitrile can be achieved through a domino reaction involving α-aroylketene dithioacetals, malononitrile, secondary amines, and cyclohexanone . This process involves consecutive addition-elimination, intramolecular cyclization, and ring opening and closing sequences. The reaction conditions typically include the use of a base-promoted environment to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,6,7,8-tetrahydronaphthalene-1-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions include naphthoquinone derivatives, amine derivatives, and various substituted naphthalene compounds

Scientific Research Applications

2-Amino-5,6,7,8-tetrahydronaphthalene-1-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-5,6,7,8-tetrahydronaphthalene-1-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to act as dopamine receptor agonists, influencing neurotransmitter metabolism . The compound’s ability to undergo various chemical transformations allows it to interact with different biological systems, making it a versatile molecule for research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5,6,7,8-tetrahydronaphthalene-1-carbonitrile is unique due to the presence of both an amino group and a carbonitrile group on the tetrahydronaphthalene ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

2-amino-5,6,7,8-tetrahydronaphthalene-1-carbonitrile

InChI

InChI=1S/C11H12N2/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13/h5-6H,1-4,13H2

InChI Key

JGKIPAMYVUTGMZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2C#N)N

Origin of Product

United States

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